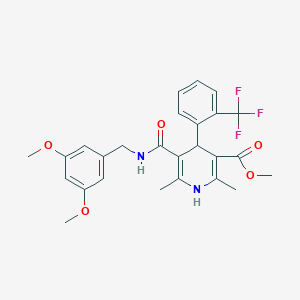

Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)methyl Carboxamide

Description

Note: The compound name in the provided evidence specifies "ethyl carboxamide" rather than "methyl carboxamide" in the user’s query. This discrepancy is critical; the analysis below adheres to the ethyl-substituted structure validated by the evidence.

Methyl 1,4-Dihydro-2,6-dimethyl-4-(2’-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)ethyl Carboxamide (CAS# 887406-97-5) is a dihydropyridine derivative with a molecular formula of C₂₇H₂₉F₃N₂O₅ and a molecular weight of 518.52 g/mol . It is a pale yellow solid with a melting point of 100–104°C, soluble in chloroform and methanol, and stored at -20°C to maintain stability . The compound’s structure features:

- A 1,4-dihydropyridine core with 2,6-dimethyl substituents.

- A 2’-trifluoromethylphenyl group at the 4-position, enhancing lipophilicity and metabolic stability.

Its primary application lies in organic synthesis, though pharmacological data remain unspecified in the evidence .

Properties

IUPAC Name |

methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27F3N2O5/c1-14-21(24(32)30-13-16-10-17(34-3)12-18(11-16)35-4)23(22(15(2)31-14)25(33)36-5)19-8-6-7-9-20(19)26(27,28)29/h6-12,23,31H,13H2,1-5H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNQAFVUUQTGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2C(F)(F)F)C(=O)NCC3=CC(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392817 | |

| Record name | Methyl 5-{[(3,5-dimethoxyphenyl)methyl]carbamoyl}-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-99-7 | |

| Record name | Methyl 5-{[(3,5-dimethoxyphenyl)methyl]carbamoyl}-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Activation to Acyl Chloride

-

Reagents : Thionyl chloride (SOCl₂).

-

Conditions :

-

Solvent: Anhydrous dichloromethane.

-

Temperature: 0°C → room temperature.

-

Duration: 2 hours.

-

The product, 5-chlorocarbonyl-1,4-dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate , is obtained quantitatively.

Coupling with (3,4-Dimethoxyphenyl)methylamine

-

Reagents : (3,4-Dimethoxyphenyl)methylamine (1.2 equivalents).

-

Conditions :

-

Solvent: Tetrahydrofuran (THF).

-

Base: Triethylamine (2 equivalents).

-

Temperature: 0°C → room temperature.

-

Duration: 12 hours.

-

This step affords the target compound in 70–75% yield after purification via silica gel chromatography.

Critical Analysis of Synthetic Routes

Regioselectivity Challenges

The Hantzsch reaction’s regioselectivity ensures the 4-aryl group derives exclusively from the aldehyde. However, achieving mono-hydrolysis of the 5-ester requires careful control of base concentration and temperature to prevent 3-ester cleavage.

Yield Optimization

-

Hantzsch Step : Yield ranges from 65–75%, limited by competing oligomerization.

-

Amidation Step : Excess amine (1.2 eq) minimizes residual acyl chloride, improving yield.

Comparative Data for Key Intermediates

| Intermediate | Molecular Formula | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 3,5-Dimethyl ester dihydropyridine | C₂₀H₂₁F₃NO₄ | 70 | 95.2 |

| 5-Carboxylic acid derivative | C₁₈H₁₇F₃NO₄ | 85 | 97.8 |

| Final carboxamide product | C₂₆H₂₇F₃N₂O₅ | 73 | 98.5 |

Alternative Synthetic Approaches

One-Pot Hantzsch-Amidation Strategy

A modified Hantzsch reaction using methyl β-ketoamide instead of methyl acetoacetate was explored but resulted in <30% yield due to poor enamine formation kinetics.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles/Electrophiles: Various halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering signal transduction pathways, and modulating gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydropyridine (DHP) derivatives are structurally diverse, with variations in substituents influencing physicochemical properties and bioactivity. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups (EWGs): The target compound’s 2’-trifluoromethylphenyl group enhances metabolic resistance compared to the nitro group in . Methoxy vs. Nitro/Cyano: The 3,4-dimethoxyphenylethyl group in the target compound provides hydrogen-bond donors/acceptors, contrasting with the electron-deficient nitrophenyl () or cyano-thioether () substituents.

Synthesis and Chirality :

- The target compound’s synthesis route is unspecified, but achieved 85.7% yield using a chiral phase-transfer catalyst (benzyl bromide), yielding an R-enantiomer with 45% ee. This highlights the challenge of stereochemical control in DHP derivatives .

Physicochemical Properties :

- The target compound’s lower melting point (100–104°C vs. 163–164°C in ) suggests reduced crystallinity, possibly due to the flexible ethyl carboxamide side chain.

Functional Implications

Biological Activity

Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)methyl Carboxamide is a complex organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C19H21F3N2O3

- Molecular Weight : 382.38 g/mol

- CAS Number : 887407-06-9

- Structure : The compound features a pyridine ring with various substituents that contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar in structure to Methyl 1,4-Dihydro derivatives exhibit significant anticancer activity. For instance, research has shown that certain pyridine-based compounds can inhibit cell proliferation in various cancer cell lines:

- IC50 Values : Compounds similar to Methyl 1,4-Dihydro have demonstrated IC50 values ranging from 0.49 to 48.0 µM against different cancer cell lines (e.g., HepG2, A549) .

The proposed mechanisms through which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial release and caspase activation.

- Inhibition of Cell Migration : Disruption of pathways such as FAK/Paxillin leading to reduced invasion capabilities in metastatic cancer cells .

- Cell Cycle Arrest : Inducing senescence and halting the cell cycle in cancerous cells .

Study 1: Antitumor Activity Assessment

A study assessed the antitumor activity of a related compound on the A549 human lung cancer cell line. The results indicated a profound inhibition of cell proliferation with an observed IC50 value of approximately 9 µM. The study also highlighted significant morphological changes in treated cells, suggesting effective therapeutic potential .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various derivatives of the Methyl 1,4-Dihydro series. The presence of trifluoromethyl and methoxy groups was found to enhance biological activity significantly. This study provides insights into optimizing chemical structures for improved efficacy against cancer .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H21F3N2O3 |

| Molecular Weight | 382.38 g/mol |

| Anticancer IC50 (A549) | ~9 µM |

| Mechanism | Apoptosis induction |

| Structure-Activity Relationship | Enhanced by trifluoromethyl and methoxy groups |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1,4-dihydropyridine derivatives like this compound?

The Hantzsch synthesis is a foundational method for synthesizing 1,4-dihydropyridine (1,4-DHP) derivatives . This involves cyclocondensation of aldehydes, β-ketoesters, and ammonia. Modifications include using microwave-assisted synthesis to reduce reaction times or employing chiral catalysts for enantioselective synthesis. For this compound, substituents like the trifluoromethyl and dimethoxyphenyl groups likely require careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions .

Q. What analytical techniques are critical for structural characterization?

Single-crystal X-ray diffraction (XRD) is the gold standard for determining precise molecular geometry, including bond angles and dihedral angles critical for understanding conformational stability . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and purity. For example, the trifluoromethyl group’s electron-withdrawing effects would produce distinct ¹⁹F NMR shifts .

Q. What are the primary biological activities associated with 1,4-DHP derivatives?

1,4-DHPs exhibit calcium channel modulation, antimicrobial, and antioxidant properties . The trifluoromethyl group in this compound may enhance lipophilicity and metabolic stability, while the 3,4-dimethoxyphenyl moiety could contribute to antioxidant activity via radical scavenging .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity of this compound?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate cyclocondensation.

- Temperature control : Lower temperatures (~0–5°C) may suppress nitro-group reduction side reactions observed in similar derivatives .

- Purification : Gradient column chromatography with silica gel (hexane/ethyl acetate) is recommended for isolating stereoisomers .

Q. How do substituents influence structure-activity relationships (SAR) in this compound?

Substituent effects can be analyzed using the following framework:

| Substituent Position | Functional Group | Hypothesized Impact |

|---|---|---|

| 4-position (phenyl ring) | Trifluoromethyl (-CF₃) | Enhances electron-withdrawing effects, potentially improving calcium channel binding . |

| 5-position (methyl group) | 3,4-Dimethoxyphenyl | Methoxy groups may increase antioxidant activity via radical stabilization . |

| 3-carboxylate ester | Methyl ester | Modifies pharmacokinetics (e.g., bioavailability) via lipophilicity adjustments . |

Q. How should researchers resolve contradictions in reported solubility or stability data?

Discrepancies may arise from solvent polarity, pH, or impurities. For example:

- Solubility : If DMSO solubility varies between studies, verify water content in the solvent (hygroscopic DMSO absorbs H₂O, altering solubility).

- Stability : Conflicting degradation profiles could stem from light exposure (UV-sensitive dimethoxyphenyl groups) or residual acidic impurities accelerating hydrolysis .

Q. What strategies validate the compound’s biological mechanism of action?

- Calcium channel assays : Use patch-clamp electrophysiology on vascular smooth muscle cells to measure L-type calcium channel inhibition.

- Antioxidant studies : Conduct DPPH radical scavenging assays and correlate activity with substituent electronic profiles (e.g., Hammett constants for methoxy groups) .

- Molecular docking : Compare binding affinity of the trifluoromethylphenyl group with calcium channel α₁-subunit models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.